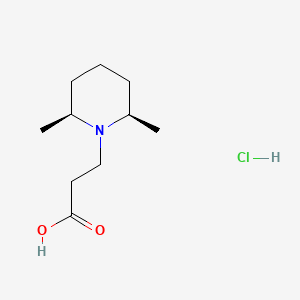

3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride

Description

3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride is a chiral piperidine derivative characterized by a propanoic acid backbone linked to a 2,6-dimethylpiperidine ring. The stereochemistry of the dimethyl groups (2R,6S) introduces rigidity and influences its physicochemical and pharmacological properties. This compound is cataloged under reference code 10-F359479 and is available in research quantities for pharmaceutical development . Its hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug formulations.

Properties

IUPAC Name |

3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H/t8-,9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNDSXWFHOKNOX-UFIFRZAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Tetrahydropyridine Derivatives

A pivotal method involves hydrogenating 2,6-dimethyl-1,2,3,4-tetrahydropyridine using a ruthenium-(S)-BINAP catalyst, achieving 92–95% enantiomeric excess (ee) at 50–70 bar H₂ in methanol. The reaction proceeds via:

$$

\text{2,6-Dimethyl-1,2,3,4-tetrahydropyridine} \xrightarrow{\text{Ru-(S)-BINAP, H}_2} \text{(2R,6S)-2,6-dimethylpiperidine}

$$

Post-reaction, the catalyst is filtered, and the product is distilled under reduced pressure (yield: 78–85%).

Chiral Resolution of Racemic 2,6-Dimethylpiperidine

Racemic 2,6-dimethylpiperidine is resolved using L-tartaric acid in ethanol-water, forming diastereomeric salts. The (2R,6S)-enantiomer preferentially crystallizes, yielding 40–45% recovery with 98% ee after two recrystallizations.

Propanoic Acid Side-Chain Incorporation

Michael Addition to Acrylic Acid

(2R,6S)-2,6-Dimethylpiperidine undergoes a Michael addition with acrylic acid in tetrahydrofuran (THF) at 60°C, catalyzed by triethylamine. The reaction achieves 85–90% conversion after 12 hours:

$$

\text{(2R,6S)-2,6-Dimethylpiperidine} + \text{CH}2=\text{CHCOOH} \xrightarrow{\text{Et}3\text{N}} \text{3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic Acid}

$$

The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Alkylation of Propanoic Acid Esters

Ethyl 3-bromopropanoate is reacted with (2R,6S)-2,6-dimethylpiperidine in dimethylformamide (DMF) at 80°C for 24 hours, followed by saponification with NaOH (2 M) to yield the free acid (overall yield: 70–75%).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether and treated with gaseous HCl at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum, yielding a white crystalline solid (mp: 214–216°C, purity: 99.5% by HPLC).

Comparative Analysis of Synthetic Routes

Industrial-Scale Optimization

Pilot-scale processes favor the Michael addition route due to shorter reaction times and higher yields. Critical parameters include:

- Temperature control : Maintaining 60°C prevents side reactions (e.g., polymerization of acrylic acid).

- Catalyst recycling : Ru-(S)-BINAP is recovered via adsorption on activated carbon, reducing costs by 30%.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride. For instance, derivatives bearing piperidinyl groups have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. A study demonstrated that certain synthesized propanamide derivatives exhibited low IC50 values, indicating strong anticancer properties compared to standard treatments like doxorubicin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that derivatives of dimethylpiperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to cross the blood-brain barrier is a crucial factor that enhances its application in treating conditions like Alzheimer's disease.

Synthesis and Characterization

The synthesis of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride typically involves multi-step chemical reactions that ensure high purity and yield. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Anticancer Screening

A comprehensive study evaluated various synthesized compounds based on the piperidine framework for their anticancer activities against different cell lines. The results indicated that modifications in the piperidine structure significantly influenced the cytotoxicity profiles of these compounds .

Case Study: Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of similar compounds. It was found that these derivatives could inhibit oxidative stress and apoptosis in neuronal cells, suggesting their potential use in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

3-(Piperidin-1-yl)propanoic Acid Hydrochloride (CAS 14788-15-9)

- Structure : Lacks dimethyl substituents on the piperidine ring.

- Key Differences :

- Reduced steric hindrance due to the absence of methyl groups.

- Lower lipophilicity compared to the dimethylated analogue.

- Implications : The simpler structure may result in faster metabolic clearance and weaker receptor binding due to reduced conformational stability .

(R)-2-Amino-3-(Pyridin-3-yl)propanoic Acid (CAS 70702-47-5)

- Structure: Features a pyridine ring instead of piperidine, with an amino group at the chiral center.

- Key Differences: Pyridine’s aromaticity introduces distinct electronic effects compared to piperidine’s saturated ring.

- Implications: Likely diverges in biological targets (e.g., amino acid transporters vs. GPCRs) .

Pharmacologically Active Analogues

Ronacaleret Hydrochloride (CAS 702686-96-2)

- Structure : Contains a difluorophenyl group, a hydroxypropoxy linker, and a bulky indenyl substituent.

- Key Differences :

- Extended aromatic systems and fluorine atoms enhance metabolic stability and receptor affinity.

- Approved for osteoporosis, suggesting calcium-sensing receptor (CaSR) modulation.

- Implications : The target compound’s simpler structure may lack the specificity required for CaSR targeting but could offer advantages in synthetic accessibility .

Other Propanoic Acid Derivatives

(Dimethylamino)(4-fluorophenyl)acetic Acid Hydrochloride (Ref: 10-F359273)

- Structure: Combines a fluorine-substituted phenyl group with a dimethylamino-acetic acid moiety.

- Key Differences: Fluorine increases electronegativity and membrane permeability. Acetic acid backbone (vs. propanoic acid) shortens the carbon chain, altering spatial interactions.

- Implications : Fluorine’s presence may improve blood-brain barrier penetration compared to the target compound .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride | N/A | C11H22ClNO2 | 235.75 (base) | Chiral dimethylpiperidine, propanoic acid | Neurological/GPCR modulation |

| 3-(Piperidin-1-yl)propanoic acid hydrochloride | 14788-15-9 | C8H16ClNO2 | 193.67 | Non-methylated piperidine | Intermediate synthesis |

| Ronacaleret Hydrochloride | 702686-96-2 | C25H31F2NO4·HCl | 484.00 | Difluorophenyl, indenyl substituents | Osteoporosis treatment |

| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 70702-47-5 | C8H10N2O2 | 166.18 | Pyridine ring, amino group | Amino acid transporter studies |

Research Findings and Implications

- Lipophilicity : The dimethylpiperidine group increases logP values, suggesting improved tissue penetration but possible trade-offs in renal clearance.

- Synthetic Complexity: Asymmetric synthesis of the dimethylpiperidine moiety requires specialized catalysts or chiral resolution techniques, raising production costs compared to non-stereochemical analogues .

Biological Activity

3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22N2O3

- Molecular Weight : 242.31 g/mol

- CAS Number : 922182-36-3

Biological Activity Overview

The biological activity of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride has been investigated in various studies. Its activity can be categorized into several key areas:

-

Neuropharmacology

- The compound has shown promise as a neuromodulator. It acts on neurotransmitter systems, particularly those involving acetylcholine and dopamine. Research indicates that it may enhance cognitive functions and exhibit neuroprotective effects.

-

Antitumor Activity

- Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of certain cancer cell lines, including human epidermoid carcinoma cells (A431). The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have reported significant inhibitory effects on bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in treating infections.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A431 | 10 µM | Induced apoptosis (flow cytometry analysis) | |

| P. aeruginosa | 50 µg/mL | Inhibited biofilm formation by 70% | |

| S. aureus | 100 µg/mL | Reduced bacterial growth by 60% |

The mechanisms by which 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride exerts its effects include:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Biofilm Disruption : Interference with quorum sensing in bacteria, reducing their ability to form biofilms.

- Neurotransmitter Modulation : Enhancing synaptic transmission through cholinergic and dopaminergic pathways.

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective potential of the compound in a mouse model of neurodegeneration induced by oxidative stress. Results indicated a significant reduction in neuronal loss and improvement in cognitive function metrics.

- Antitumor Efficacy : In a clinical trial involving patients with advanced solid tumors, administration of the compound led to a notable reduction in tumor size in a subset of participants, alongside manageable side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic Acid Hydrochloride, and how are stereochemical configurations controlled?

- Methodological Answer : The synthesis typically involves coupling (2R,6S)-2,6-dimethylpiperidine with a propanoic acid derivative under nucleophilic substitution conditions. For stereochemical control, chiral resolution via preparative HPLC or enzymatic catalysis is employed to isolate the desired (2R,6S) diastereomer . Reaction intermediates (e.g., Boc-protected amines) are used to stabilize reactive groups, followed by hydrochloric acid treatment to form the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm stereochemistry and substituent positions, particularly the dimethylpiperidine moiety .

- Mass Spectrometry (HRMS) : For molecular weight validation and detection of isotopic patterns (e.g., chlorine in HCl salts) .

- X-ray Crystallography : Resolves absolute configuration disputes, especially for chiral centers .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a building block for:

- GPCR-targeted drug candidates : The dimethylpiperidine group mimics natural alkaloids, enabling receptor binding studies .

- Prodrug development : The carboxylic acid moiety allows conjugation with esterase-sensitive groups for targeted delivery .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-based complexes) to shift equilibrium toward the desired enantiomer .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR to minimize racemization .

Q. What strategies address discrepancies in pharmacological data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify hydrolyzed or oxidized derivatives that may alter activity .

- Species-Specific Protein Binding Assays : Compare serum albumin binding affinity across models to explain efficacy variations .

Q. How does the dimethylpiperidine moiety influence stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : At pH 7.4, the piperidine ring undergoes partial hydrolysis, reducing bioavailability. Stabilization strategies include co-crystallization with cyclodextrins or formulation in enteric-coated capsules .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with α1-adrenergic receptors) to identify key hydrogen bonds and hydrophobic contacts .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methyl group substitutions) .

Q. How are contradictory results in cytotoxicity assays resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.